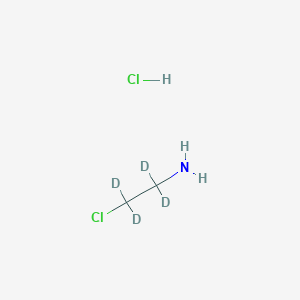

2-Chloro-ethanamine-d4 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-ethanamine-d4 Hydrochloride is a chlorinated ethanamine compound with potential applications across various scientific fields. This chemical compound is of interest due to its unique chemical and physical properties, which allow it to participate in numerous reactions and processes.

Synthesis Analysis

Research on compounds similar to 2-Chloro-ethanamine-d4 Hydrochloride, such as the synthesis of 2‐bromo‐[1‐14C]ethanamine hydrobromide from ethan-1-ol-2-amine hydrochloride, shows the potential routes for synthesizing halogenated ethanamines through reactions with halogen acids in elevated temperatures and subsequent purification steps (Bach & Bridges, 1982).

Molecular Structure Analysis

The molecular structure of chloroethanamine derivatives can be explored through crystallographic studies, providing insights into their geometric configuration and electronic properties. Studies on similar compounds offer a basis for understanding the structural characteristics of 2-Chloro-ethanamine-d4 Hydrochloride.

Chemical Reactions and Properties

Chloroethanamines participate in a variety of chemical reactions, including substitution and addition reactions, due to the presence of the reactive chloro and amine groups. The reactivity can be influenced by the surrounding chemical environment and the presence of other functional groups (Walter & Cooke, 1997).

Wissenschaftliche Forschungsanwendungen

Multifunctional Biocide Properties

2-(Decylthio)ethanamine hydrochloride showcases multifunctional biocide capabilities, effective against a spectrum of bacteria, fungi, and algae, and possesses biofilm and corrosion inhibition properties. This compound's diverse activities have been demonstrated through both laboratory and field evaluations, indicating its potential utility in various recirculating cooling water systems (Walter & Cooke, 1997).

Synthetic Methodology

A novel synthesis approach for 2-bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride has been developed. This process involves a reaction with HBr at elevated temperatures, followed by fractional vacuum sublimation for purification, yielding up to 90% of the product with greater than 95% purity. This method highlights the potential for the development of similar compounds for research and industrial applications (Bach & Bridges, 1982).

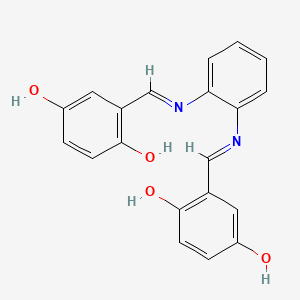

Antiamoebic Activity

Chalcones bearing N-substituted ethanamine tails have been synthesized, involving the reaction of 2-chloro N-substituted ethanamine hydrochloride with 4-hydroxy acetophenone. These compounds were evaluated for their antiamoebic activity against Entamoeba histolytica, with several showing superior activity compared to standard treatments. This research opens avenues for new treatments for amoebic infections (Zaidi et al., 2015).

Environmental Application

The feasibility of TiO2 nanotubes, synthesized via hydrothermal treatment, as a novel solid-phase extraction adsorbent for environmental contaminants has been investigated. This study focused on the extraction of DDT and its metabolites from water samples, achieving low detection limits and high recoveries. The results suggest the potential of such nanomaterials in environmental monitoring and cleanup efforts (Zhou et al., 2007).

Eigenschaften

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRREFWJTRBDRA-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-ethanamine-d4 Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-hydroxy-, (1S-exo)- (9CI)](/img/no-structure.png)

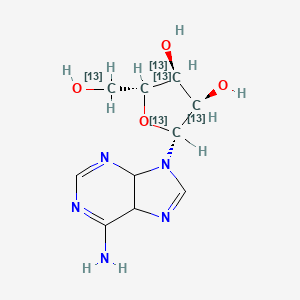

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

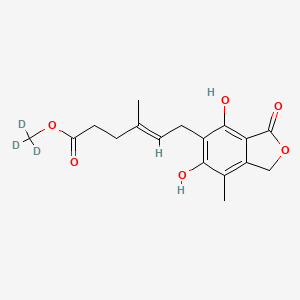

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)